N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline is an organic compound classified under the category of substituted anilines. It is characterized by its unique molecular structure, which includes a sec-butyl group and a phenoxy propyl moiety. This compound is primarily utilized in scientific research, particularly in the fields of chemistry and biology, where it serves as a reagent and reference compound.
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline belongs to the class of anilines, which are organic compounds derived from aniline. Its molecular formula is , with a molecular weight of 325.5 g/mol. The compound features a secondary butyl group attached to a phenoxy group, contributing to its unique chemical behavior .
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline can be achieved through several methodologies:
The molecular structure of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline can be represented as follows:
InChI=1S/C22H31NO2/c1-6-17(4)19-11-7-9-13-21(19)25-18(5)15-23-20-12-8-10-14-22(20)24-16(2)3/h7-14,16-18,23H,6,15H2,1-5H3PDSBZNHGOYNLTC-UHFFFAOYSA-N.This structure highlights the presence of multiple functional groups that contribute to the compound's reactivity and interaction with biological systems.
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline can undergo various chemical transformations:
Common reagents for these reactions include:
The reaction conditions are typically optimized for temperature and pressure to favor desired products while minimizing by-products.
The mechanism of action for N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline involves its interaction with specific molecular targets within biological systems. These interactions may modulate signaling pathways or enzymatic activities, leading to various biochemical effects.
The compound's ability to bind to proteins or enzymes can influence cellular functions such as proliferation, differentiation, or apoptosis. Detailed studies are necessary to elucidate specific pathways affected by this compound.
Relevant data includes:
These properties are crucial for determining the handling and storage requirements for laboratory use .
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline finds various applications in scientific research:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5